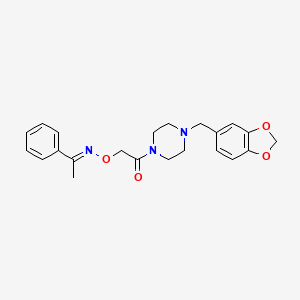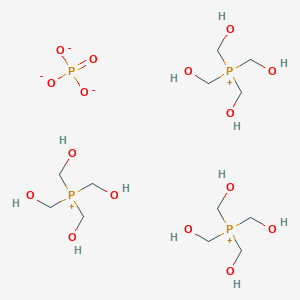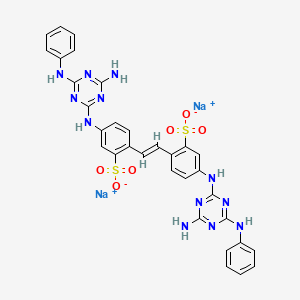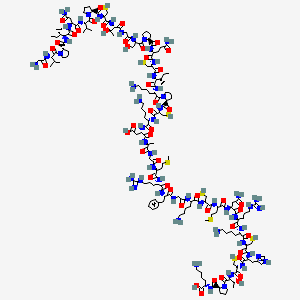
Agitoxin-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agitoxin-3 is a peptide toxin derived from the venom of the yellow scorpion, Leiurus quinquestriatus hebraeus . It is a member of the scorpion short toxin family and is known for its ability to block potassium channels, specifically the Shaker K+ channel in Drosophila and its mammalian homologues . The compound consists of 38 amino acids and has a molecular weight of approximately 4100.98 Da .
準備方法
Synthetic Routes and Reaction Conditions
Agitoxin-3 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is typically carried out under mild conditions to preserve the integrity of the peptide bonds and the disulfide bridges that are crucial for the toxin’s activity .
Industrial Production Methods
Recombinant expression in microbial systems, such as Escherichia coli or Pichia pastoris, is another method used for the production of this compound . This approach involves the insertion of the gene encoding this compound into the microbial host, which then produces the peptide as part of its normal protein synthesis machinery. The recombinant peptide is subsequently purified using techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Agitoxin-3 primarily undergoes oxidation and reduction reactions involving its disulfide bridges . These reactions are essential for the proper folding and stability of the peptide.
Common Reagents and Conditions
The oxidation of this compound can be achieved using mild oxidizing agents such as iodine or air oxidation under controlled conditions . Reduction, on the other hand, can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of this compound, which differ in the state of their disulfide bridges .
科学的研究の応用
Agitoxin-3 has several scientific research applications, particularly in the fields of neurobiology and pharmacology. It is used as a tool to study potassium channels, which play crucial roles in various physiological processes such as cell excitability, muscle contraction, and regulation of cardiac function . By blocking these channels, this compound helps researchers understand their function and explore potential therapeutic targets for diseases like multiple sclerosis, type 1 diabetes, and rheumatoid arthritis .
作用機序
Agitoxin-3 exerts its effects by binding to the external vestibule of the Shaker K+ channel, thereby blocking the flow of potassium ions through the channel . This high-affinity binding is dependent on specific residues within the peptide, such as Arg 24, Lys 27, and Arg 31 . The binding of this compound prevents the opening of the channel, which in turn affects the membrane potential and cellular excitability .
類似化合物との比較
Agitoxin-3 is closely related to other scorpion toxins such as charybdotoxin and margatoxin . These toxins share a similar structure and mechanism of action, but differ in their amino acid sequences and specificities for different potassium channels . For example, charybdotoxin also blocks potassium channels but has a broader range of targets compared to this compound . Margatoxin, on the other hand, is more selective for the Kv1.3 channel .
Similar Compounds
Charybdotoxin: Another scorpion toxin that blocks potassium channels but with a broader range of targets.
Margatoxin: A toxin with high selectivity for the Kv1.3 channel.
Agitoxin-1 and Agitoxin-2: Other variants of Agitoxin that differ slightly in their amino acid sequences.
特性
分子式 |
C171H286N54O47S8 |
|---|---|
分子量 |
4107 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChIキー |
QLHXUZQTOQRDFT-RHWOILRQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



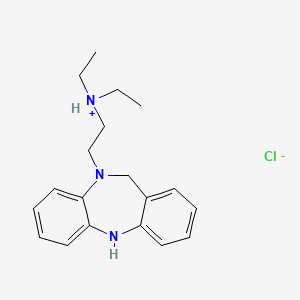
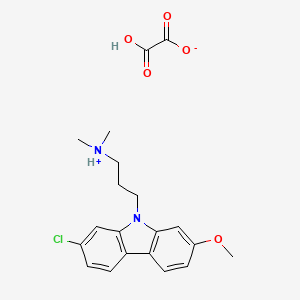
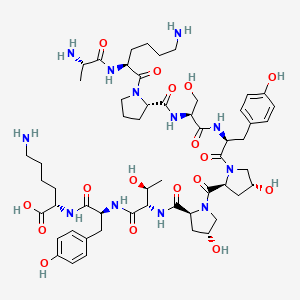

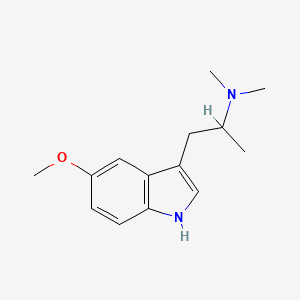
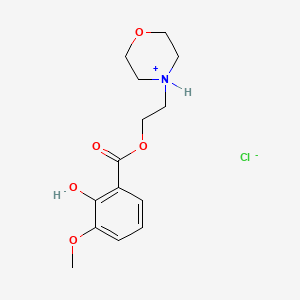
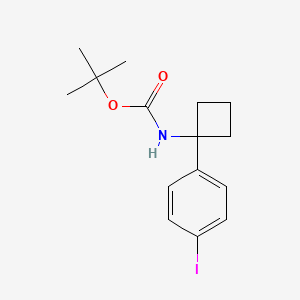
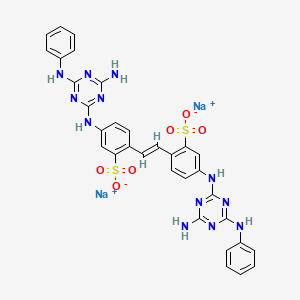
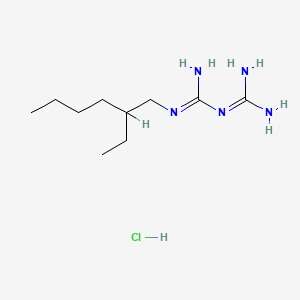
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
